molecular formula C6H7N3 B6249669 3-ethynyl-1-methyl-1H-pyrazol-5-amine CAS No. 2680533-85-9

3-ethynyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B6249669
CAS No.: 2680533-85-9
M. Wt: 121.1
InChI Key:
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Description

3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of an ethynyl group (-C≡CH) at the 3-position and a methyl group (-CH3) at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 1H-pyrazol-5-amine as the starting material.

  • Halogenation: The pyrazol-5-amine undergoes halogenation to introduce a halogen atom at the 3-position.

  • Sonogashira Coupling: The halogenated pyrazole is then subjected to a Sonogashira coupling reaction with an ethynyl group to form the desired compound.

  • Methylation: Finally, the compound is methylated at the 1-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to form a corresponding amine or alcohol.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often with the presence of a base.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Substituted pyrazoles with various functional groups.

Scientific Research Applications

3-Ethynyl-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-ethynyl-1-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

3-Ethynyl-1-methyl-1H-pyrazol-5-amine is compared with other similar pyrazole derivatives, such as 1-ethyl-5-methyl-1H-pyrazol-3-amine and 3-methyl-1-phenyl-1H-pyrazol-5-amine While these compounds share the pyrazole core, the presence of different substituents at various positions results in distinct chemical and biological properties

Properties

CAS No.

2680533-85-9

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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